![molecular formula C26H23NO5 B13569788 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring, which is further connected to a benzoic acid moiety. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to the pyrrolidine ring using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The Fmoc-protected pyrrolidine is then coupled with 4-hydroxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-throughput purification methods such as automated column chromatography are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid undergoes several types of chemical reactions:
Hydrolysis: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with amino acids.
Substitution Reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Piperidine in DMF.
Coupling Reactions: DCC and DMAP in anhydrous conditions.
Substitution Reactions: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: Removal of the Fmoc group yields the free amine.
Coupling Reactions: Formation of peptide bonds with amino acids.
Substitution Reactions: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid has diverse applications in scientific research:
Peptide Synthesis: Widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: Utilized in the synthesis of peptide-based drugs and bioactive molecules.
Bioconjugation: Employed in the modification of biomolecules for various biochemical assays.
Material Science: Used in the development of novel materials with specific functional properties.
Mecanismo De Acción
The primary mechanism of action of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine and Fmoc-Phenylalanine.
Boc-Protected Amino Acids: Compounds like Boc-Lysine and Boc-Phenylalanine.
Cbz-Protected Amino Acids: Compounds like Cbz-Lysine and Cbz-Phenylalanine.
Uniqueness
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid is unique due to its specific structure that combines the stability of the Fmoc group with the reactivity of the pyrrolidine and benzoic acid moieties. This combination allows for versatile applications in peptide synthesis and other areas of research.
Propiedades
Fórmula molecular |
C26H23NO5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)17-9-11-18(12-10-17)32-19-13-14-27(15-19)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-16H2,(H,28,29) |
Clave InChI |
WLFPQVRVIXZQAY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1OC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
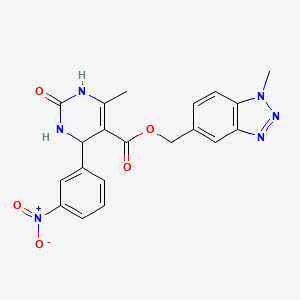
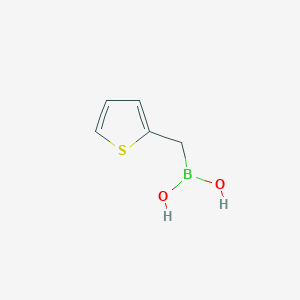
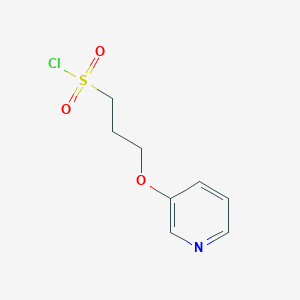
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
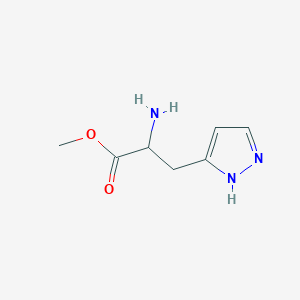
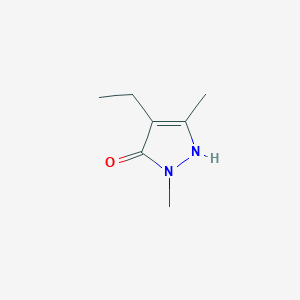

![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
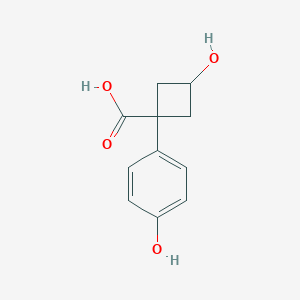
![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)

![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)

